

Anle138b-F105 Blood-Brain Barrier Delivery

Technical Support Center

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Compound of Interest

Compound Name: Anle138b-F105

Cat. No.: B15607771

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Welcome to the technical support center for optimizing the delivery of Anle138b and its variants across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Anle138b and what is its primary mechanism of action?

Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a novel small molecule compound that acts as an oligomer modulator.^[1] Its primary mechanism of action is to inhibit the formation of pathological protein aggregates, specifically toxic oligomers, which are implicated in various neurodegenerative diseases like Parkinson's and prion diseases.^{[1][2][3]} Anle138b has been shown to block the formation of pathological aggregates of α -synuclein and prion protein (PrPSc) both in vitro and in vivo.^[1] It binds directly to these protein aggregates in a structure-dependent manner.^{[4][5]}

Q2: Is there any information available on an "F105" variant of Anle138b?

Based on publicly available scientific literature and clinical trial information, there is currently no specific mention of an "**Anle138b-F105**" variant. It is possible that "F105" is an internal designation for a specific formulation, a novel analog not yet published, or a different compound being used in conjunction with Anle138b.

If you are working with a variant designated as "F105," we recommend the following:

- Consult internal documentation: Refer to any internal records or documentation that may provide details on the chemical structure and properties of this specific variant.
- Characterize the physicochemical properties: If the structure is known, determine key properties like lipophilicity (LogP), molecular weight, and polar surface area, as these significantly influence BBB penetration.[\[6\]](#)[\[7\]](#)
- Perform baseline BBB penetration assays: Conduct preliminary in vitro and in vivo assays as described in the "Experimental Protocols" section to establish the baseline BBB permeability of the F105 variant.

Q3: What are the known blood-brain barrier penetration characteristics of Anle138b?

Anle138b has been reported to have excellent oral bioavailability and blood-brain barrier penetration.[\[1\]](#)[\[5\]](#) Preclinical studies in mouse models have demonstrated its effectiveness in reaching the central nervous system to exert its therapeutic effects.[\[1\]](#)[\[8\]](#) Phase 1a clinical trials have also shown that sufficient levels of the drug reached the brain at doses that were effective in preclinical testing.[\[9\]](#)

Q4: What are the common challenges in delivering small molecules like Anle138b across the BBB?

Challenges in delivering small molecules across the BBB include:

- Low passive permeability: The tight junctions of the BBB restrict the passage of many molecules.[\[10\]](#)
- P-glycoprotein (Pgp) efflux: This and other efflux transporters can actively pump drugs out of the brain endothelial cells back into the bloodstream.[\[11\]](#)[\[12\]](#)
- High plasma protein binding: Only the unbound fraction of a drug is available to cross the BBB.[\[11\]](#)[\[13\]](#)
- Metabolism: The drug may be metabolized at the BBB or in the periphery before it can reach the brain.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments aimed at optimizing **Anle138b-F105** delivery across the BBB.

Observed Issue	Potential Cause(s)	Recommended Troubleshooting Steps
Low brain-to-plasma (B/P) ratio of Anle138b variant.	1. Poor intrinsic BBB permeability.[13][14]2. High P-glycoprotein (Pgp) or other efflux transporter activity.[11][12]3. High binding to plasma proteins.[11]	1. Assess in vitro permeability: Use a PAMPA-BBB or a cell-based model like MDCK-MDR1 to determine the compound's intrinsic permeability and susceptibility to efflux.[11][14][15]2. Co-administer with a Pgp inhibitor: In animal models, co-administration with a known Pgp inhibitor can help determine if efflux is a limiting factor.[12]3. Measure plasma protein binding: Use techniques like equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.[14]
High variability in brain concentration between subjects.	1. Inconsistent oral absorption.2. Genetic variability in efflux transporter expression.3. Differences in metabolism.	1. Optimize formulation: For oral administration, ensure the compound is fully solubilized. Consider using formulations that enhance bioavailability.[16]2. Use a consistent genetic background: When using animal models, ensure all subjects are from the same strain.3. Monitor plasma pharmacokinetics: Measure plasma concentrations at multiple time points to assess absorption and clearance variability.

In vitro results do not correlate with in vivo findings.

1. Oversimplification of the in vitro model.[\[17\]](#)2. Species differences in transporters or metabolism between the cell line and the in vivo model.[\[15\]](#)

1. Use more complex in vitro models: Consider using co-culture models (e.g., with astrocytes and pericytes) or microfluidic "BBB-on-a-chip" systems to better mimic the in vivo environment.[\[18\]](#)[\[19\]](#)2.

Use species-specific cell lines: If available, use cell lines that express the transporters relevant to the in vivo model species.3. Validate in vitro findings with in vivo microdialysis: This technique can measure the unbound drug concentration in the brain interstitial fluid, providing a more accurate measure of target engagement.[\[10\]](#)[\[14\]](#)

Evidence of neurotoxicity at therapeutic doses.

1. Off-target effects of the compound.2. Accumulation of the compound in specific brain regions.

1. Conduct a dose-response study: Determine the therapeutic window by testing a range of doses.[\[16\]](#)2.

Perform detailed histological analysis: Examine brain tissue for signs of neuronal damage or inflammation.3. Assess off-target binding: Screen the compound against a panel of receptors and enzymes to identify potential off-target interactions.

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method to predict the passive permeability of a compound across the BBB.^{[11][14]}

Methodology:

- Prepare the Donor Plate: Dissolve **Anle138b-F105** in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
- Prepare the Acceptor Plate: The acceptor plate contains a filter membrane coated with a brain lipid mixture. Add buffer to the wells of the acceptor plate.
- Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the lipid membrane.
- Incubation: Incubate the PAMPA sandwich for a predetermined time (e.g., 4-18 hours) at room temperature.
- Quantification: After incubation, measure the concentration of **Anle138b-F105** in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
- Calculate Permeability: The effective permeability (P_e) is calculated using the measured concentrations and the known surface area of the membrane and incubation time.

Protocol 2: In Vivo Assessment of BBB Penetration in Mice

This protocol describes a method to determine the brain-to-plasma (B/P) concentration ratio of **Anle138b-F105** in mice.^[14]

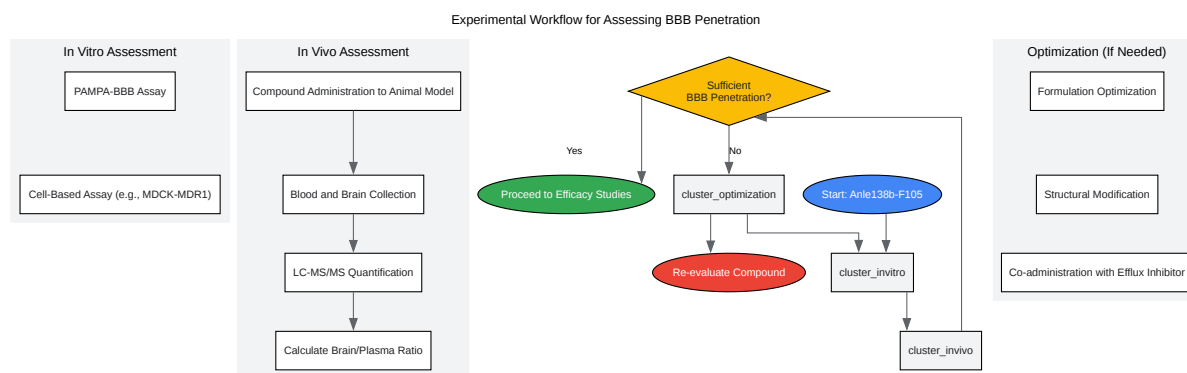
Methodology:

- Compound Administration: Administer **Anle138b-F105** to a cohort of mice. Oral gavage is a common route for Anle138b.[\[1\]](#)
- Sample Collection: At a predetermined time point post-administration (e.g., 1, 2, 4 hours), euthanize the mice and collect blood (via cardiac puncture) and the whole brain.
- Plasma and Brain Homogenate Preparation:
 - Centrifuge the blood to separate the plasma.
 - Homogenize the brain tissue in a suitable buffer.
- Compound Extraction: Extract **Anle138b-F105** from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).
- Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of **Anle138b-F105** in both plasma and brain.
- Calculate B/P Ratio: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in plasma (ng/mL).

Quantitative Data Summary

Parameter	Anle138b (Reported Values)	Anle138b-F105 (Experimental)	Notes
Oral Bioavailability	Excellent[1]	To be determined	Can be influenced by formulation.
BBB Penetration	Excellent[1][5]	To be determined	A B/P ratio > 1 is generally considered good.
In Vitro Permeability (Pe)	Not specified in search results	To be determined via PAMPA-BBB	Provides a measure of passive diffusion.
Plasma Protein Binding	Not specified in search results	To be determined via equilibrium dialysis	High binding can limit free drug available to cross the BBB.[11]
Toxicity (NOAEL)	125 mg/kg/day (28-day study in macaques)[20]	To be determined	NOAEL: No-Observed-Adverse-Effect Level.

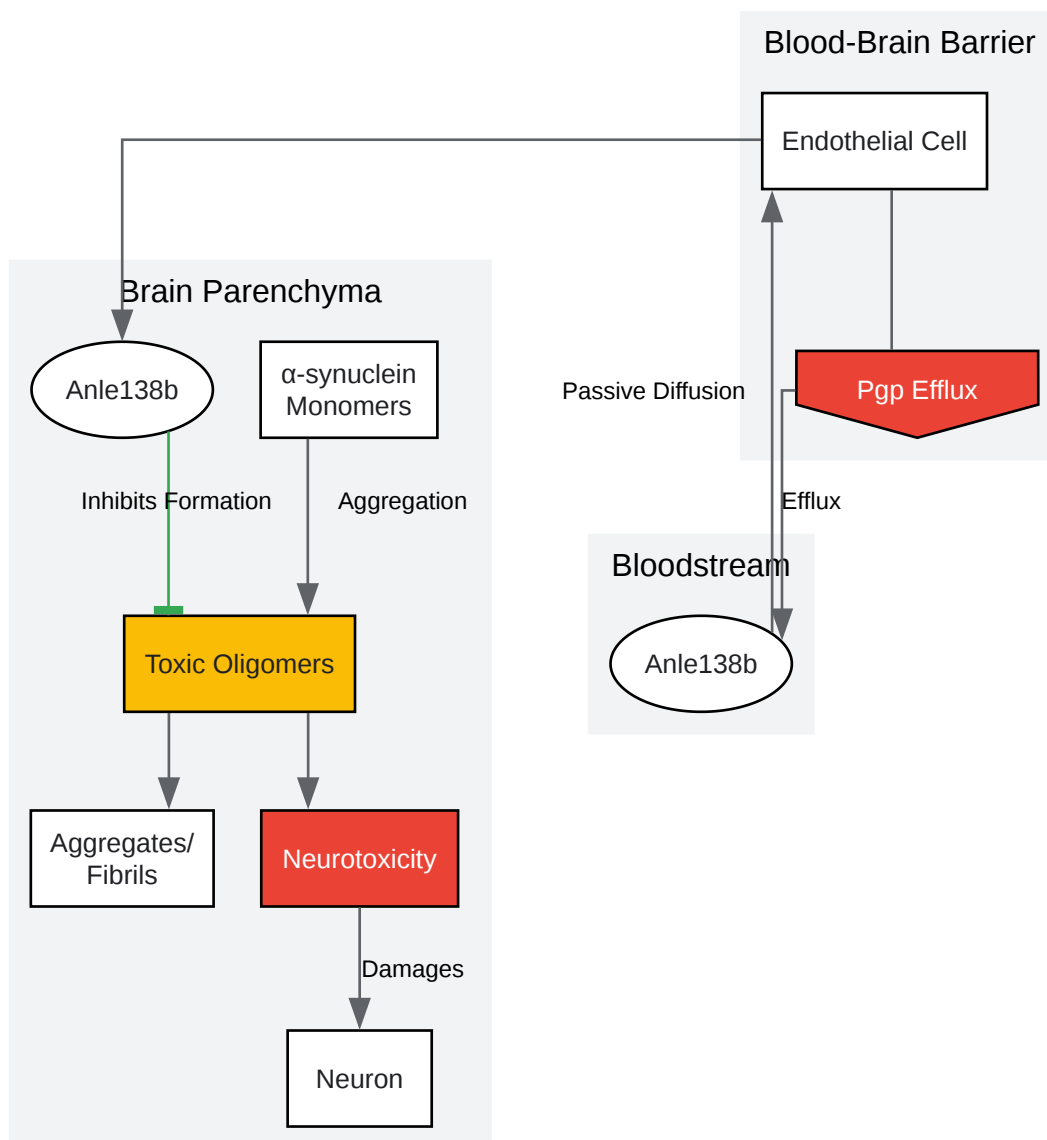
Visualizations



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Caption: Workflow for assessing and optimizing BBB penetration.

Anle138b Mechanism of Action at the BBB



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Caption: Anle138b crosses the BBB to inhibit toxic oligomer formation.

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